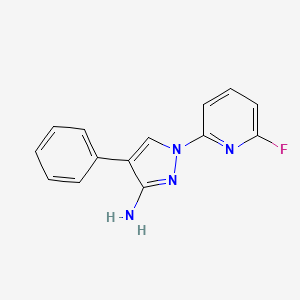
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine, also known as FPPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a pyrazole derivative that has shown potential as a therapeutic agent for various diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with phenylhydrazine to form 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole. This intermediate is then reacted with 2-aminobenzenesulfonamide to yield the final product, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Starting Materials
6-fluoro-2-pyridinecarboxaldehyde, phenylhydrazine, 2-aminobenzenesulfonamide
Reaction
Step 1: Reaction of 6-fluoro-2-pyridinecarboxaldehyde with phenylhydrazine in the presence of a suitable catalyst to form 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole., Step 2: Reaction of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole with 2-aminobenzenesulfonamide in the presence of a suitable catalyst to yield 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Mécanisme D'action
The mechanism of action of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Effets Biochimiques Et Physiologiques
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory activity. It has also been shown to modulate the activity of various enzymes and signaling pathways, such as protein kinase C and histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-tumor and neuroprotective activity make it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Orientations Futures
There are several future directions for the study of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine. One direction is to further investigate its mechanism of action, which will provide insight into its potential therapeutic applications. Another direction is to study the structure-activity relationship of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine and its derivatives, which will help identify more potent and selective compounds. Additionally, the use of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine in combination with other therapeutic agents should be explored, as it may enhance their efficacy.
Applications De Recherche Scientifique
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in vitro and in vivo, and it has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In addition, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to protect dopaminergic neurons from oxidative stress, which is relevant to Parkinson's disease.
Propriétés
IUPAC Name |
1-(6-fluoropyridin-2-yl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-12-7-4-8-13(17-12)19-9-11(14(16)18-19)10-5-2-1-3-6-10/h1-9H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYRUFTVZVORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2N)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2905498.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2905499.png)




![N-[5-Cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2905510.png)

![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)

![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2905516.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2905518.png)
![2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2905519.png)